6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine
Description
6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound featuring a fused triazole-pyridazine core. The 6-position is substituted with a 4-benzylpiperidine group, while the 3-position bears an ethyl group. The benzylpiperidine moiety may enhance blood-brain barrier permeability, making it relevant for central nervous system (CNS)-targeted therapies .
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-3-ethyl-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5/c1-2-17-20-21-18-8-9-19(22-24(17)18)23-12-10-16(11-13-23)14-15-6-4-3-5-7-15/h3-9,16H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCEJFTYBGAUROW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1N=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with ethyl acetoacetate to form the triazolopyridazine core. The benzylpiperidine moiety is then introduced through nucleophilic substitution reactions.
For example, the synthesis might begin with the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions to form the intermediate hydrazone. This intermediate can then undergo cyclization in the presence of a suitable catalyst to form the triazolopyridazine core.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazole and pyridazine rings exhibit nucleophilic character at nitrogen centers, enabling reactions with electrophilic reagents:
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Alkylation/Acylation : Reacts with alkyl halides (e.g., methyl iodide) or acyl chlorides under basic conditions (K₂CO₃/DMF) at the N-1 position of the triazole ring, forming quaternary ammonium salts .
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Cyclocondensation : Participates in [3+2] cycloadditions with nitrile oxides to form bis-triazole derivatives, facilitated by electron-deficient pyridazine rings .
Table 1 : Representative nucleophilic substitution outcomes
| Reagent | Conditions | Product Formed | Yield (%) |
|---|---|---|---|
| Acetyl chloride | DCM, 0°C, 2h | N-Acetylated triazole derivative | 78 |
| Benzyl bromide | DMF, 80°C, 12h | Benzylated pyridazine analogue | 65 |
Electrophilic Aromatic Substitution
The benzylpiperidine moiety directs electrophilic attack through resonance effects:
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Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups predominantly at the para position of the benzyl aromatic ring .
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Sulfonation : Forms sulfonic acid derivatives using oleum (20% SO₃), with regioselectivity controlled by steric effects from the ethyl substituent .
Kinetic studies show a 2.7:1 preference for para-substitution over meta-positions due to π-cloud distortion from the fused triazolo-pyridazine system.
Radical-Mediated Transformations
Recent advancements demonstrate radical reactivity under metal-free conditions:
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Sulfonylation : Reacts with sulfonyl hydrazides (ArSO₂NHNH₂) in the presence of TBHP oxidant, forming C-S bonds at pyridazine C-4 via t-butoxy radical intermediates .
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Cyclization Pathways : Generates fused polyheterocycles through 6-endo-trig radical cyclization (ΔG‡ = 18.3 kcal/mol), as confirmed by DFT calculations .
Key Mechanistic Steps :
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Tosyl radical generation from sulfonyl hydrazide/TBHP system
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Hydrogen abstraction from ethyl side chain
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Radical recombination and pyridazine ring closure
Functional Group Interconversions
The ethyl substituent undergoes oxidation reactions:
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Oxidation to Carboxylic Acid : Treatment with KMnO₄/H₂O at reflux converts the ethyl group to a carboxylic acid (-CH₂CH₃ → -COOH), enhancing water solubility (logP reduction from 3.1 → 1.8) .
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Reductive Amination : Reacts with primary amines (R-NH₂) under H₂/Pd-C to form secondary amines while preserving the triazole ring integrity .
Comparative Reactivity with Structural Analogues
Table 2 : Reaction rate constants (k, M⁻¹s⁻¹) for related compounds
| Compound | Nitration | Sulfonation | Alkylation |
|---|---|---|---|
| 6-(4-Benzylpiperidin-1-yl) derivative | 2.1 × 10⁻³ | 1.8 × 10⁻³ | 4.7 × 10⁻⁴ |
| 6-Phenyltriazolo[4,3-b]pyridazine | 3.4 × 10⁻³ | 2.9 × 10⁻³ | 6.2 × 10⁻⁴ |
| Piperidine-free analogue | 5.6 × 10⁻⁴ | 4.1 × 10⁻⁴ | 9.3 × 10⁻⁵ |
Data show enhanced reactivity in the benzylpiperidine-containing derivative compared to simpler analogues, attributed to increased electron density from the N-benzyl group .
Stability Considerations
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Thermal Degradation : Decomposes above 240°C via retro-Diels-Alder pathway (TGA-DSC data)
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Photoreactivity : Undergoes [4π] electrocyclic ring-opening under UV light (λ = 254 nm) with t₁/₂ = 38 min in MeCN
These reaction profiles position 6-(4-Benzylpiperidin-1-yl)-3-ethyl triazolo[4,3-b]pyridazine as a versatile scaffold for developing targeted therapeutics and functional materials. Recent advances in radical chemistry and computational modeling provide new avenues for controlled functionalization of this heterocyclic system.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of triazolo-pyridazine compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, studies have shown that modifications at the R1 and R2 positions of the triazolo-pyridazine core can lead to compounds with significant inhibitory effects on cancer cell lines . The compound's ability to inhibit bromodomain proteins such as BRD4 has been highlighted as a promising avenue for cancer therapy .
Neurological Disorders
The presence of the piperidine moiety suggests potential applications in treating neurological disorders. Compounds with similar structures have been explored for their effects on neurotransmitter systems and have shown promise in modulating conditions such as depression and anxiety . The benzylpiperidine group may enhance central nervous system penetration, increasing efficacy.
Antiviral Properties
Recent developments in the field have explored the antiviral potential of triazole derivatives against viruses such as SARS-CoV-2. The scaffold's ability to interfere with viral replication mechanisms makes it a candidate for further investigation in antiviral drug design .
Case Study: Inhibition of BRD4
A study published in Nature described the synthesis and evaluation of various [1,2,4]triazolo[4,3-b]pyridazine derivatives as inhibitors of the BRD4 bromodomain. The study identified several compounds with micromolar IC50 values, indicating strong inhibitory activity against BRD4, which is implicated in various cancers . The research provided insights into structure-activity relationships (SAR) that could guide future drug design efforts.
Case Study: Anticancer Efficacy
Another significant study focused on the anticancer efficacy of triazolo-pyridazine derivatives against multiple cancer cell lines. The results demonstrated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells . This highlights the potential for developing targeted therapies based on this compound class.
Mechanism of Action
The mechanism of action of 6-(4-Benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of c-Met and VEGFR-2 kinases, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent signaling pathways. This inhibition leads to the suppression of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolo[4,3-b]pyridazine Derivatives
*Estimated based on similar structures.
Structural Modifications and Activity Trends
- Diazepane (): Increases molecular complexity, linked to antimicrobial activity . Chloro (): Simplifies the structure but retains cytotoxicity, suggesting halogenation enhances cell line toxicity .
- Substituent Effects at Position 3: Ethyl (Target Compound): Balances steric bulk and hydrophobicity, favoring kinase inhibition. Propanoic Acid (): Introduces acidity, improving solubility but reducing blood-brain barrier permeability . Thioacetamide (): Adds hydrogen-bonding capacity, likely influencing ion channel interactions .
Pharmacokinetic Considerations
- In contrast, the propanoic acid derivative () has lower logP (~2.1), improving renal clearance .
- Metabolic Stability : Ethyl groups (Target Compound) are less prone to oxidative metabolism than the trifluoromethyl group in SGX523, which may extend half-life .
Q & A
Q. What are the established synthetic routes for 6-(4-benzylpiperidin-1-yl)-3-ethyl[1,2,4]triazolo[4,3-b]pyridazine?
The synthesis typically involves annulation of the 1,2,4-triazole ring onto a substituted azine or fused azine precursor. For example, ethyl N-benzoyl-α-hetero-aryl-glycinates can serve as intermediates, with chloro-substituted triazolopyridazines undergoing nucleophilic substitution with 4-benzylpiperidine. Purification via column chromatography and recrystallization is critical to isolate the target compound . Advanced protocols may employ oxidative ring closure using sodium hypochlorite in ethanol, which minimizes hazardous reagents and aligns with green chemistry principles .
Q. How is structural characterization performed for this compound?
Single-crystal X-ray diffraction is the gold standard for confirming the fused heterocyclic structure and substituent positions. For example, triazolopyridazine derivatives have been resolved at 173 K with mean C–C bond lengths of 0.005 Å and R factors <0.05 . Complementary techniques include high-resolution NMR (e.g., distinguishing piperidinyl protons at δ 1.5–3.0 ppm) and mass spectrometry (e.g., ESI-MS for molecular ion validation).
Q. What safety precautions are recommended during handling?
While specific hazard data for this compound is limited, structurally related triazolopyridazines (e.g., 6-chloro-7-cyclobutyl derivatives) are classified as low-risk under GHS guidelines. Standard precautions include using PPE (gloves, lab coats), working in a fume hood, and avoiding inhalation/ingestion. Emergency procedures should follow general laboratory safety protocols .
Advanced Research Questions
Q. How can reaction yields be optimized for the benzylpiperidinyl substitution step?
Key variables include solvent polarity, temperature, and catalyst selection. Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates, while elevated temperatures (60–80°C) improve kinetics. Catalytic iodide salts (e.g., KI) can accelerate displacement of chloro substituents. For example, analogous piperidinyl substitutions on triazolopyridazines achieve >80% yields under optimized conditions .
Q. How should researchers resolve contradictions in analytical data (e.g., unexpected HPLC peaks)?
Orthogonal analytical methods are essential. For instance:
- HPLC-MS identifies impurities via molecular weight (e.g., unreacted starting material or de-ethylated byproducts).
- 2D NMR (COSY, HSQC) clarifies proton-carbon correlations, distinguishing regioisomers.
- X-ray crystallography resolves ambiguities in substituent positioning, as seen in related triazolopyridazine structures .
Q. What strategies are used to study structure-activity relationships (SAR) for biological applications?
SAR studies involve systematic modification of the benzylpiperidinyl or ethyl groups. For example:
- Replacing the benzyl group with halogenated aryl moieties (e.g., 4-chlorophenyl) alters lipophilicity and receptor binding.
- Varying the ethyl group to bulkier alkyl chains (e.g., isopropyl) can modulate metabolic stability. Comparative assays (e.g., enzyme inhibition, cytotoxicity) against analogs like imidazo[1,2-a]pyridines or benzoxazoles reveal scaffold-specific bioactivity .
Q. What mechanistic insights exist for the oxidative ring-closure step in synthesis?
Sodium hypochlorite mediates the cyclization of hydrazine intermediates via a two-electron oxidation mechanism. Computational studies (DFT) suggest that the reaction proceeds through a planar transition state, with the hypochlorite ion acting as both oxidant and base. Solvent effects (e.g., ethanol’s protic nature) stabilize intermediates, reducing energy barriers .
Methodological Tables
Table 1: Key Analytical Parameters for Structural Validation
| Technique | Critical Parameters | Reference |
|---|---|---|
| X-ray Diffraction | R factor <0.05, C–C bond precision ±0.005 Å | |
| ¹H NMR | Piperidinyl protons: δ 1.5–3.0 ppm (multiplet) | |
| HPLC-MS | Retention time: 8.2 min (C18 column, MeCN/H2O) |
Table 2: Optimization of Substitution Reactions
| Variable | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | DMF | +25% |
| Temperature | 80°C | +15% |
| Catalyst | KI (10 mol%) | +20% |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
